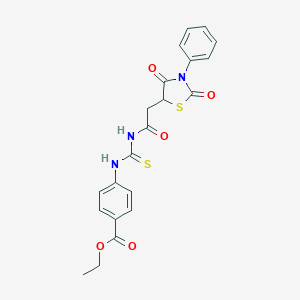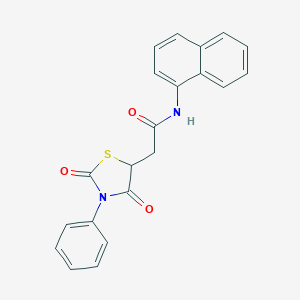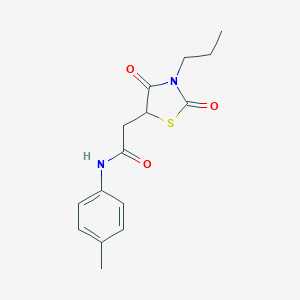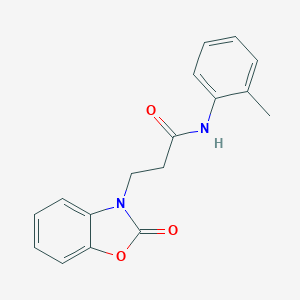
N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical formula, C18H15NO3, and has been the subject of several studies investigating its synthesis, mechanism of action, and potential uses in various fields.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide involves the condensation of 2-amino-4-methylphenol with 2-acetylbenzoic acid to form 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-4-methylphenol. This intermediate is then reacted with 3-bromopropionyl chloride to yield N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide.
Starting Materials
2-amino-4-methylphenol, 2-acetylbenzoic acid, 3-bromopropionyl chloride
Reaction
Step 1: Condensation of 2-amino-4-methylphenol with 2-acetylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-4-methylphenol, Step 2: Reaction of 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-4-methylphenol with 3-bromopropionyl chloride in the presence of a base like triethylamine (TEA) to yield N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
作用机制
The mechanism of action of N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells and the formation of amyloid plaques in the brain. Specifically, this compound has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell growth and differentiation.
生化和生理效应
The biochemical and physiological effects of N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells and reduce the formation of amyloid plaques in the brain. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and reduce tumor growth in animal models of cancer.
实验室实验的优点和局限性
The advantages of using N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide in lab experiments include its potential as a new drug candidate for the treatment of cancer and Alzheimer's disease. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
未来方向
There are several future directions for research involving N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide. One area of interest is in the development of new drugs based on the structure of this compound for the treatment of cancer and Alzheimer's disease. Another area of interest is in the study of the mechanism of action of this compound and its potential as a tool for studying the role of GSK-3β in various cellular processes. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans and its potential for use as a diagnostic tool for the detection of cancer and Alzheimer's disease.
科学研究应用
N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been studied for its potential applications in various fields of scientific research. One area of interest is in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. This compound has been shown to have potential as an inhibitor of certain enzymes that are involved in the growth and proliferation of cancer cells and the formation of amyloid plaques in the brain, which are characteristic of Alzheimer's disease.
属性
IUPAC Name |
N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-6-2-3-7-13(12)18-16(20)10-11-19-14-8-4-5-9-15(14)22-17(19)21/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELLJGWKPIPZLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCN2C3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-{[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetyl]amino}benzoate](/img/structure/B353386.png)
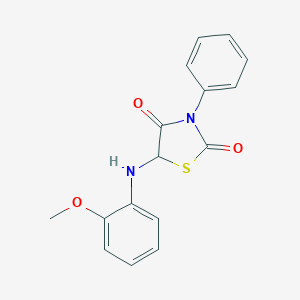
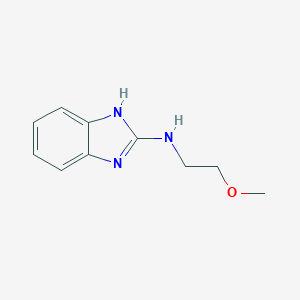
![4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B353394.png)
![4-[(4-Chlorophenyl)(hydroxy)methylene]-5-(4-nitrophenyl)dihydro-2,3-furandione](/img/structure/B353396.png)
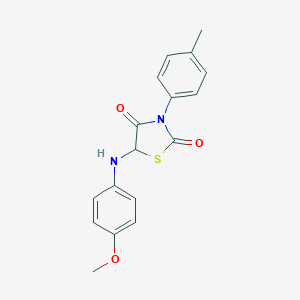
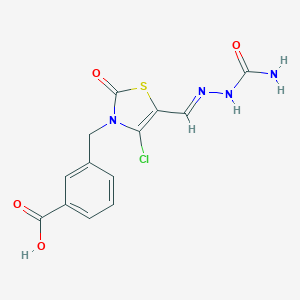
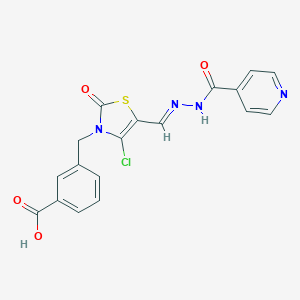
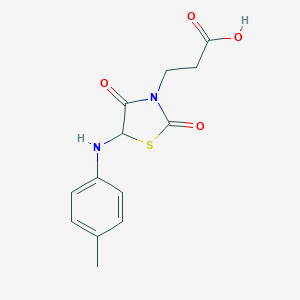
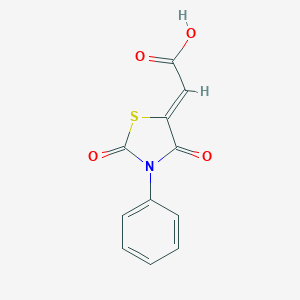
![3-{5-[(4-Ethoxyphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B353424.png)
